molecular formula C11H12N4O2 B11437446 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11437446
M. Wt: 232.24 g/mol
InChI Key: DXUJLWUTPKSMRZ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a carboxamide group attached to the triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenyl hydrazine and methyl propiolate.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the triazole ring

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the phenyl ring are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but differs in the presence of a naphthyl group and a propenone moiety.

    3-Methoxyphencyclidine: This compound contains a methoxyphenyl group but has a different core structure, being a phencyclidine derivative.

    Capsaicin: Although structurally different, capsaicin also contains a methoxyphenyl group and exhibits biological activity through interaction with receptors.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C11H12N4O2/c1-7-10(11(12)16)13-14-15(7)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H2,12,16)

InChI Key

DXUJLWUTPKSMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)N

Origin of Product

United States

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